Chiral Identity Determination: Enantiomeric Configuration as Procurement-Defining Specification
(R)-Pyrrolidine-3-sulfonic acid and its (S)-enantiomer represent distinct chemical entities with different CAS registry assignments and non-interchangeable stereochemical properties. The (R)-enantiomer is identified by the isomeric SMILES notation `C1CNC[C@H]1S(=O)(=O)O` which uniquely specifies the absolute configuration at the C3 stereocenter, while the (S)-enantiomer bears the corresponding designation with inverted stereochemistry [1]. In the context of structure-activity relationships for cyclic sulfonic acids, stereochemistry is a critical determinant of biological recognition—as observed in the distinct pharmacological profiles of P4S (six-membered) versus PMSA (five-ring isomer), where potency relationships shifted depending on the assay system employed [2].
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | (R)-configuration at C3; Isomeric SMILES: C1CNC[C@H]1S(=O)(=O)O |
| Comparator Or Baseline | (S)-Pyrrolidine-3-sulfonic acid (CAS: 1251071-24-5); Isomeric SMILES: C1CNC[C@@H]1S(=O)(=O)O |
| Quantified Difference | Opposite absolute configuration at the C3 stereocenter; distinct CAS registry numbers (1251071-28-9 vs. 1251071-24-5) |
| Conditions | Structural determination by NMR and chiroptical methods; independent CAS registry assignment confirms distinct chemical identity |
Why This Matters
Procurement of the incorrect enantiomer introduces a confounding variable that can invert stereochemical outcomes or abolish target recognition in biological assays.
- [1] ChemSrc. (2024). (S)-Pyrrolidine-3-sulfonic acid - CAS 1251071-24-5. Retrieved from ChemSrc database. View Source
- [2] E. Falch, P. Krogsgaard-Larsen, et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 44(1), 68-75. doi:10.1111/j.1471-4159.1985.tb07114.x View Source
